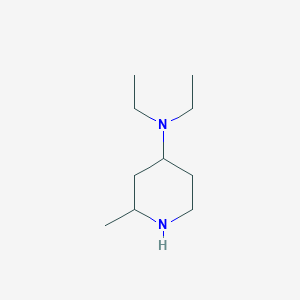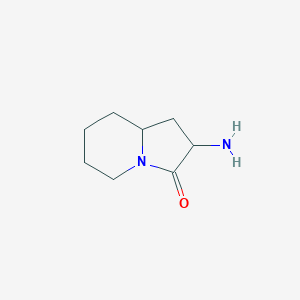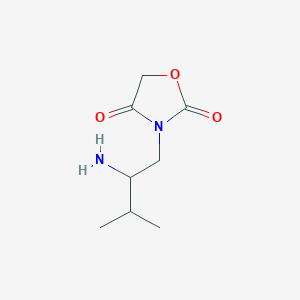![molecular formula C12H15N3 B13220072 N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13220072.png)
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a pyrazole ring through an amine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Phenylhydrazine Derivative: The initial step involves the preparation of 2-(Propan-2-yl)phenylhydrazine by reacting 2-(Propan-2-yl)aniline with hydrazine hydrate under acidic conditions.
Cyclization to Form Pyrazole: The phenylhydrazine derivative is then subjected to cyclization with a suitable diketone, such as 1,3-diketone, under reflux conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
Phenylhydrazine: A precursor in the synthesis of pyrazole derivatives.
2-(Propan-2-yl)aniline: A starting material for the synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.
1H-Pyrazol-4-amine: A core structure in the synthesis of various pyrazole derivatives.
Uniqueness
This compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties, enhancing its reactivity and potential biological activity compared to other similar compounds.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
N-(2-propan-2-ylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)11-5-3-4-6-12(11)15-10-7-13-14-8-10/h3-9,15H,1-2H3,(H,13,14) |
InChIキー |
KSMKSPRFFXLJFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=CC=C1NC2=CNN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]ethyl}piperidine](/img/structure/B13220029.png)
![4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13220033.png)



![6-Ethyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13220056.png)
![N-{4-[(4-aminopiperidin-1-yl)methyl]phenyl}acetamide](/img/structure/B13220064.png)



![tert-Butyl (3S)-4-{5-[(tert-butoxy)carbonyl]piperidin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B13220085.png)
